

An In-Depth Technical Guide to Methoxytrityl-N-PEG12-TFP Ester

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Compound of Interest

Compound Name: *Methoxytrityl-N-PEG12-TFP ester*

CAS No.: *1334169-92-4*

Cat. No.: *B1469871*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytrityl-N-PEG12-TFP ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery research. This molecule incorporates three key functional elements: a methoxytrityl (Mmt) protecting group, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of features provides researchers with a versatile tool for the precise and controlled modification of biomolecules.

The Methoxytrityl group serves as an acid-labile protecting group for a primary amine, allowing for orthogonal deprotection strategies in multi-step syntheses. The hydrophilic PEG12 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a defined spatial separation between conjugated molecules. The TFP ester is a highly reactive functional group that readily and specifically reacts with primary amines to form stable amide bonds, offering superior stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to **Methoxytrityl-N-PEG12-TFP ester**, empowering researchers to effectively utilize this reagent in their work.

Chemical and Physical Properties

Methoxytrityl-N-PEG12-TFP ester is a well-defined molecule with consistent properties, crucial for reproducible experimental outcomes. Below is a summary of its key chemical and physical data.

Property	Value	Reference
Molecular Formula	C ₅₃ H ₇₁ F ₄ NO ₁₅	[1]
Molecular Weight	1038.12 g/mol	[1]
CAS Number	1334169-92-4	[2][3]
Appearance	White to off-white solid or viscous oil	Inferred from similar compounds
Purity	Typically >95%	Inferred from similar compounds
Solubility	Soluble in common organic solvents such as DMSO, DMF, dichloromethane, and acetonitrile. Limited solubility in aqueous buffers.	[4]
Storage Conditions	Store at -20°C, desiccated and protected from light. Allow to warm to room temperature before opening to prevent moisture condensation.	[5]

Note: Some physical properties like boiling point and flash point have been reported for the closely related Methoxytrityl-N-PEG8-TFP ester (Boiling Point: 821.9±65.0 °C at 760 mmHg; Flash Point: 450.9±34.3 °C) and can be considered as approximate values for the PEG12 analog.[6]

Core Functional Moieties: A Detailed Look

The utility of **Methoxytrityl-N-PEG12-TFP ester** stems from the distinct properties of its three main components:

1. Methoxytrityl (Mmt) Protecting Group:

The Mmt group is a bulky, hydrophobic protecting group for primary amines. Its key feature is its lability under mild acidic conditions (e.g., dilute trifluoroacetic acid), while remaining stable to a wide range of other reagents. This allows for selective deprotection of the amine, enabling orthogonal synthesis strategies where other protecting groups that are sensitive to different conditions are used.

2. Polyethylene Glycol (PEG12) Spacer:

The 12-unit monodisperse PEG spacer offers several advantages in bioconjugation:

- **Enhanced Hydrophilicity:** The PEG chain significantly increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.
- **Reduced Aggregation:** The hydrophilic nature of the PEG spacer helps to prevent the aggregation of conjugated proteins or other biomolecules.
- **Defined Linker Length:** As a discrete PEG (dPEG®), the linker has a precise length, leading to greater homogeneity of the final conjugate compared to traditional polydisperse PEG linkers. This is critical for applications requiring well-defined molecular architectures, such as in the development of antibody-drug conjugates (ADCs).
- **Biocompatibility:** PEG is known for its low immunogenicity and toxicity, making it an ideal spacer for in vivo applications.

3. Tetrafluorophenyl (TFP) Ester:

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins. TFP esters have emerged as a superior alternative to NHS esters for several reasons:

- **Increased Stability:** TFP esters exhibit significantly greater hydrolytic stability, particularly in aqueous solutions and at neutral to basic pH.[7] This provides a longer reaction window and allows for more efficient conjugation with less reagent.
- **Higher Reactivity:** In the optimal pH range of 7.5-8.0, TFP esters are generally more reactive towards primary amines than NHS esters.[7]

Experimental Protocols

The following are generalized protocols for the use of **Methoxytrityl-N-PEG12-TFP ester**. It is crucial to optimize the reaction conditions for each specific application.

Protocol 1: General Procedure for Protein Conjugation

This protocol outlines the basic steps for conjugating **Methoxytrityl-N-PEG12-TFP ester** to a protein containing accessible primary amines.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.0)
- **Methoxytrityl-N-PEG12-TFP ester**
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- **Protein Preparation:** Prepare the protein solution in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
- **Reagent Preparation:** Immediately before use, dissolve the **Methoxytrityl-N-PEG12-TFP ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

- **Conjugation Reaction:** Add a 5-20 fold molar excess of the dissolved **Methoxytrityl-N-PEG12-TFP ester** to the protein solution. The optimal molar ratio should be determined empirically.
- **Incubation:** Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- **Purification:** Remove excess, unreacted reagent and byproducts by desalting chromatography or dialysis.

Protocol 2: Deprotection of the Methoxytrityl (Mmt) Group

This protocol describes the removal of the Mmt group to expose the primary amine.

Materials:

- Mmt-protected conjugate
- Trifluoroacetic acid (TFA) solution (e.g., 2-5% TFA in dichloromethane or water)
- Neutralization buffer (e.g., saturated sodium bicarbonate)
- Organic solvent for extraction (e.g., dichloromethane)

Procedure:

- **Dissolution:** Dissolve the Mmt-protected conjugate in a suitable solvent.
- **Acid Treatment:** Add the TFA solution to the dissolved conjugate and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
- **Neutralization:** Carefully neutralize the reaction mixture with the neutralization buffer.

- **Extraction and Purification:** If applicable, extract the deprotected product with an organic solvent and purify using appropriate chromatographic techniques.

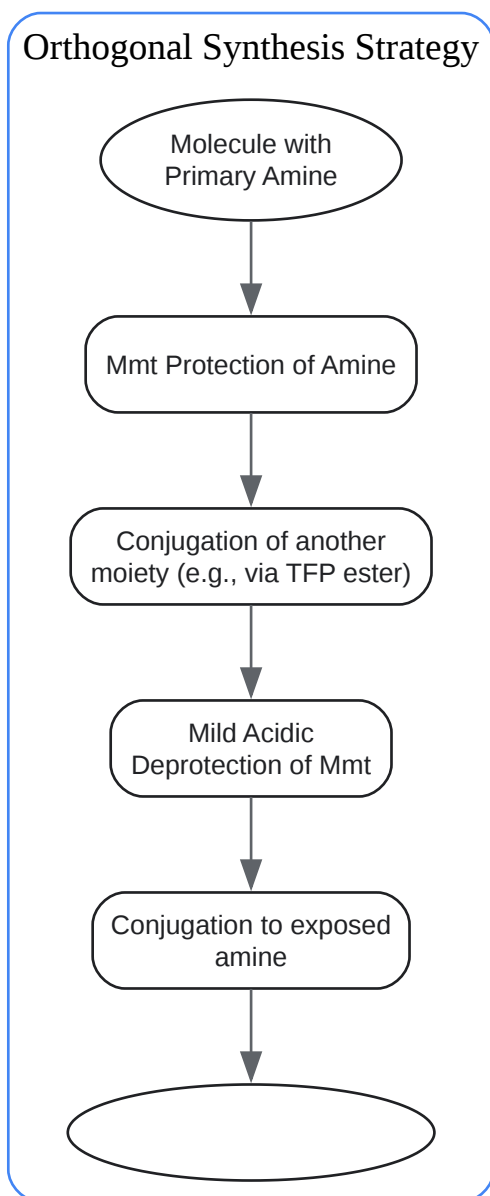
Applications in Research and Drug Development

The unique properties of **Methoxytrityl-N-PEG12-TFP ester** make it a valuable tool in a variety of applications:

- **Antibody-Drug Conjugates (ADCs):** The defined PEG spacer and stable linkage chemistry are highly desirable for the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) and linker stability are critical for therapeutic efficacy and safety.
- **PEGylation of Proteins and Peptides:** PEGylation with this reagent can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.
- **Surface Modification:** The TFP ester can be used to immobilize biomolecules onto amine-functionalized surfaces for applications in biosensors, microarrays, and biomaterials.
- **Development of Complex Bioconjugates:** The orthogonal Mmt protecting group allows for the sequential addition of different molecules, enabling the synthesis of complex, multi-functional bioconjugates.

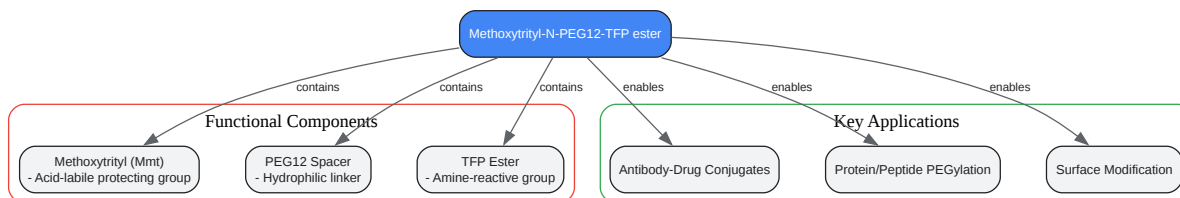
Visualizing Workflows and Relationships

To better illustrate the utility of **Methoxytrityl-N-PEG12-TFP ester**, the following diagrams, generated using the DOT language, depict a general experimental workflow and the logical relationship of its functional components.



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Caption: Orthogonal synthesis workflow enabled by the Mmt protecting group.



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Caption: Functional components and applications of the crosslinker.

Conclusion

Methoxytrityl-N-PEG12-TFP ester is a powerful and versatile heterobifunctional crosslinker that offers significant advantages for researchers in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, combining an acid-labile protecting group, a hydrophilic spacer, and a highly stable and reactive amine-coupling group, provides a high degree of control and precision in the design and synthesis of complex biomolecular constructs. By understanding the properties and protocols outlined in this guide, researchers can effectively leverage this reagent to advance their scientific endeavors.

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